2,6-Di-tert-butyl-4-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]SULFANYL}-2,6-DI-TERT-BUTYLPHENOL is a complex organic compound known for its unique structure and properties It is characterized by the presence of a triazine ring substituted with morpholine groups and a phenolic structure with tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]SULFANYL}-2,6-DI-TERT-BUTYLPHENOL typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with morpholine under controlled conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazine derivative with a thiol compound.
Coupling with Phenol: The final step involves coupling the triazine-sulfanyl intermediate with 2,6-di-tert-butylphenol under specific conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The phenolic group in the compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The triazine ring can be reduced under specific conditions, altering its electronic properties.
Substitution: The morpholine groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]SULFANYL}-2,6-DI-TERT-BUTYLPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance.
Mechanism of Action
The mechanism of action of 4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]SULFANYL}-2,6-DI-TERT-BUTYLPHENOL involves its interaction with specific molecular targets. The triazine ring can interact with enzymes, potentially inhibiting their activity. The phenolic group can scavenge free radicals, providing antioxidant effects. The morpholine groups may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- 4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]SULFANYL}-2,3-DI-TERT-BUTYLPHENOL
- 4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]SULFANYL}-2,4-DI-TERT-BUTYLPHENOL
Uniqueness: The unique combination of the triazine ring, morpholine groups, and phenolic structure with tert-butyl groups makes 4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]SULFANYL}-2,6-DI-TERT-BUTYLPHENOL distinct. Its specific arrangement of functional groups provides unique chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C25H37N5O3S |
---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]phenol |
InChI |
InChI=1S/C25H37N5O3S/c1-24(2,3)18-15-17(16-19(20(18)31)25(4,5)6)34-23-27-21(29-7-11-32-12-8-29)26-22(28-23)30-9-13-33-14-10-30/h15-16,31H,7-14H2,1-6H3 |
InChI Key |
YEORVBNTFOGWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.